molecular formula C17H35N3O6S B2935789 2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate CAS No. 1421514-59-1

2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate

Cat. No.: B2935789
CAS No.: 1421514-59-1
M. Wt: 409.54
InChI Key: QULWJDXXFFCCOJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate is a structurally complex piperazine derivative characterized by a central piperazine core substituted with methyl groups at the 2- and 4-positions. The molecule further incorporates a piperidin-4-ylmethyl group functionalized with a propylsulfonyl moiety at the 1-position of the piperidine ring. The diformate salt enhances solubility and stability, a common strategy for optimizing pharmacokinetic properties in medicinal chemistry .

Key structural features include:

  • Piperazine core: A six-membered ring with two nitrogen atoms, known for its conformational flexibility and role in receptor binding.
  • Methyl substituents: Electron-donating groups that may influence steric hindrance and metabolic stability.

Properties

IUPAC Name

2,4-dimethyl-1-[(1-propylsulfonylpiperidin-4-yl)methyl]piperazine;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O2S.2CH2O2/c1-4-11-21(19,20)18-7-5-15(6-8-18)13-17-10-9-16(3)12-14(17)2;2*2-1-3/h14-15H,4-13H2,1-3H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULWJDXXFFCCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate is a compound with significant potential in medicinal chemistry. Its structure incorporates piperazine and piperidine moieties, which are known for their diverse biological activities, including interactions with neurotransmitter receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine and Piperidine Rings : These rings are often involved in drug design due to their ability to interact with various biological targets.
  • Propylsulfonyl Group : This modification can enhance solubility and biological activity, potentially leading to improved pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

  • Studies have shown that piperazine derivatives possess antimicrobial properties against various pathogens. The incorporation of the propylsulfonyl group may enhance this activity by improving solubility and membrane permeability.

2. Anticancer Potential

  • Compounds with similar structures have been investigated for their anticancer properties. Research indicates that such derivatives can inhibit specific enzymes involved in cancer cell proliferation.

3. Neurotransmitter Receptor Modulation

  • Piperidine and piperazine derivatives are known to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for antimicrobial activity. The results indicated that modifications at the piperazine nitrogen significantly influenced efficacy against Gram-positive bacteria. The presence of a sulfonyl group was correlated with increased activity .

Study 2: Anticancer Activity

In another study, compounds similar to this compound were tested against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Study 3: Neuropharmacological Effects

Research focusing on the interaction of piperidine derivatives with dopamine receptors revealed that certain modifications could enhance binding affinity and selectivity. This suggests that this compound may also exhibit similar neuropharmacological effects .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
Piperazine Derivative AAntimicrobial (MIC = 10 µg/mL)
Piperidine Analog BAnticancer (IC50 = 5 µM)
Propylsulfonyl Piperidine CNeurotransmitter Modulation (Ki = 54 nM)

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonyl vs.
  • Methyl vs.

Receptor Binding and Selectivity

  • The dopamine D2 receptor affinity of 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 30.6 nM) highlights the importance of aromatic nitro groups in orthosteric binding . The target compound lacks this nitro group but retains the piperidine-piperazine scaffold, suggesting possible allosteric modulation.

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